Enantioselective Synthesis of (S)-2-Amino-7-Hydroxytetralin: A Technical Guide
Enantioselective Synthesis of (S)-2-Amino-7-Hydroxytetralin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-7-hydroxytetralin is a key chiral building block in the synthesis of various pharmacologically active compounds, particularly those targeting monoamine neurotransmitter systems. Its rigid tetralin scaffold, combined with the stereochemistry of the amino group and the position of the hydroxyl functionality, makes it a valuable pharmacophore for developing selective ligands for dopamine and serotonin receptors. This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of (S)-2-Amino-7-Hydroxytetralin, focusing on both chemical and chemoenzymatic approaches. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the efficient and stereocontrolled preparation of this important molecule.
Core Synthetic Strategies
The enantioselective synthesis of (S)-2-Amino-7-Hydroxytetralin predominantly commences with the commercially available precursor, 7-methoxy-2-tetralone. The key challenge lies in the stereocontrolled introduction of the amine functionality at the C2 position. Two principal strategies have emerged as effective for achieving high enantiopurity:
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Chiral Auxiliary-Mediated Asymmetric Reductive Amination: This classical chemical approach involves the condensation of 7-methoxy-2-tetralone with a chiral amine to form a diastereomeric imine, which is then reduced. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the aminotetralin.
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Chemoenzymatic Asymmetric Reductive Amination: This modern and green approach utilizes enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), to catalyze the asymmetric amination of the tetralone precursor. This method often boasts high enantioselectivity and operates under mild reaction conditions.
The final step in both strategies involves the deprotection of the 7-methoxy group to afford the target (S)-2-Amino-7-Hydroxytetralin.
Chemical Synthesis Approach: Chiral Auxiliary-Mediated Reductive Amination
This strategy is exemplified by a patented method for the synthesis of the analogous (S)-2-amino-5-methoxytetralin, which can be adapted for the 7-methoxy isomer. The overall workflow involves three main steps: formation of a chiral imine, diastereoselective reduction, and hydrogenolysis to remove the chiral auxiliary and form the primary amine.
Caption: Chemical synthesis workflow for (S)-2-Amino-7-Hydroxytetralin.
Experimental Protocols
Step 1: Synthesis of (S,R)-N-(1-Phenylethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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Materials:
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7-Methoxy-2-tetralone
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R-(+)-α-Phenylethylamine
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p-Toluenesulfonic acid
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Toluene
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Sodium borohydride (NaBH₄)
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Methanol
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Tetrahydrofuran (THF)
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Procedure for Imine Formation:
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To a reaction flask, add 7-methoxy-2-tetralone (1 equivalent), R-(+)-α-phenylethylamine (1.25 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene (approx. 10 mL per gram of tetralone).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine.
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Procedure for Reduction:
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Dissolve the crude imine in a mixture of methanol and THF (1:1).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of (S)-2-Amino-7-methoxytetralin
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Materials:
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(S,R)-N-(1-Phenylethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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Palladium on carbon (10% Pd/C)
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Methanol
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Hydrogen gas
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Procedure:
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Dissolve the product from Step 1 in methanol.
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Add 10% Pd/C catalyst (5-10% by weight of the substrate).
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Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature for 12-24 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield (S)-2-Amino-7-methoxytetralin.
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Step 3: Synthesis of (S)-2-Amino-7-hydroxytetralin (O-Demethylation)
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Materials:
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(S)-2-Amino-7-methoxytetralin
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Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr)
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Dichloromethane (DCM) (for BBr₃ method)
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Procedure using BBr₃:
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Dissolve (S)-2-Amino-7-methoxytetralin in anhydrous DCM and cool to -78 °C under an inert atmosphere.
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Slowly add a 1M solution of BBr₃ in DCM (2-3 equivalents).
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
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Purify by column chromatography or recrystallization.
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Procedure using HBr:
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Reflux a solution of (S)-2-Amino-7-methoxytetralin in 48% aqueous HBr for 4-8 hours.
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Cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.
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The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.
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Purify as needed.
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Quantitative Data for Chemical Synthesis
| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Reductive Amination of 5-methoxy-2-tetralone (adapted for 7-methoxy) | 5-Methoxy-2-tetralone | (S)-2-Amino-5-methoxytetralin | ~68.7 | >99.9 | [1] |
| O-Demethylation | Aryl methyl ether | Phenol | >90 | Not applicable | [2] |
Chemoenzymatic Synthesis Approach: Asymmetric Reductive Amination
The use of imine reductases (IREDs) or reductive aminases (RedAms) offers a highly selective and environmentally friendly alternative to chemical methods. These enzymes, coupled with a cofactor regeneration system, can convert 7-methoxy-2-tetralone directly into (S)-2-Amino-7-methoxytetralin with high enantiopurity.
Caption: Chemoenzymatic synthesis workflow for (S)-2-Amino-7-Hydroxytetralin.
Experimental Protocol: Enzymatic Reductive Amination
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Materials:
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7-Methoxy-2-tetralone
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Imine Reductase (IRED) or Reductive Aminase (RedAm)
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Amine source (e.g., ammonium chloride or an alkylamine)
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NADP⁺
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Glucose Dehydrogenase (GDH)
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D-Glucose
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Potassium phosphate buffer (pH 7.5-8.5)
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Organic solvent (e.g., MTBE or ethyl acetate)
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Procedure:
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In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).
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Add D-glucose (1.5-2 equivalents), NADP⁺ (catalytic amount, e.g., 1 mM), the amine source (e.g., ammonium chloride, 5-10 equivalents), GDH for cofactor regeneration (e.g., 1 mg/mL), and the IRED or RedAm (e.g., 2-5 mg/mL).
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Dissolve 7-methoxy-2-tetralone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture (final concentration typically 10-50 mM).
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Incubate the reaction at a suitable temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
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Monitor the reaction progress by HPLC or GC.
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Once the reaction is complete, basify the mixture to pH >10 with NaOH.
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Extract the product with an organic solvent (e.g., MTBE or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting (S)-2-Amino-7-methoxytetralin can then be subjected to O-demethylation as described in the chemical synthesis protocol.
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Quantitative Data for Chemoenzymatic Synthesis
| Substrate | Enzyme | Amine Source | Conversion (%) | Enantiomeric Excess (e.e.) (%) (Configuration) | Reference |
| 5-Methoxy-2-tetralone | pIR-221 | n-Propylamine | 92 | 92 (S) | [3] |
| 5-Methoxy-2-tetralone | pIR-88 | n-Propylamine | 87 | >99 (R) | [3] |
| 2-Tetralone | IR91 | Methylamine | 74 | >98 (S) | [3] |
Note: Data for 7-methoxy-2-tetralone is not explicitly available in the provided search results, but the data for the 5-methoxy isomer suggests high potential for this approach.
Conclusion
The enantioselective synthesis of (S)-2-Amino-7-Hydroxytetralin can be effectively achieved through both chemical and chemoenzymatic routes. The chiral auxiliary-based chemical synthesis offers a well-established method with high enantioselectivity, as demonstrated for a closely related analog.[1] The chemoenzymatic approach, utilizing enzymes like imine reductases, presents a more sustainable and often highly selective alternative, operating under mild conditions.[3] The choice of method will depend on factors such as scale, cost, and available resources. Both pathways converge on the final O-demethylation step to yield the target molecule. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize (S)-2-Amino-7-Hydroxytetralin for applications in drug discovery and development.
